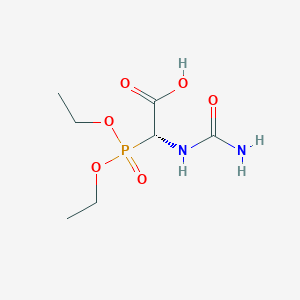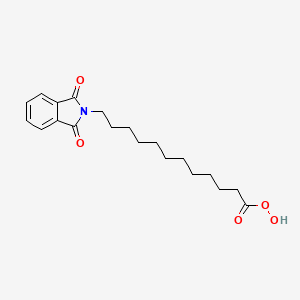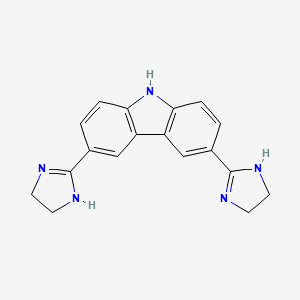![molecular formula C33H39ClNP B12561952 {[3-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium chloride CAS No. 179739-04-9](/img/structure/B12561952.png)
{[3-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[3-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium chloride is an organophosphorus compound that features a triphenylphosphonium group attached to a 3-(dibutylamino)phenylmethyl moiety. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through the Wittig reaction.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with a suitable alkyl halide. One common method is the reaction of triphenylphosphine with 3-(dibutylamino)benzyl chloride under anhydrous conditions. The reaction is usually carried out in a polar aprotic solvent such as acetonitrile or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the phosphonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
{[3-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to regenerate the triphenylphosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the formation of ylides for Wittig reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Strong bases like butyllithium (BuLi) are used to deprotonate the phosphonium salt, forming the ylide.
Major Products Formed
Oxidation: Triphenylphosphine oxide.
Reduction: Triphenylphosphine.
Substitution: Alkenes formed through the Wittig reaction.
Applications De Recherche Scientifique
{[3-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium chloride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of alkenes via the Wittig reaction, which is crucial for the formation of carbon-carbon double bonds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drugs and therapeutic agents, particularly those targeting specific biochemical pathways.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The primary mechanism of action for {[3-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium chloride involves the formation of ylides, which are key intermediates in the Wittig reaction. The ylide reacts with aldehydes or ketones to form alkenes through a [2+2] cycloaddition mechanism, followed by a [2+2] cycloreversion to yield the final product and triphenylphosphine oxide.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, particularly in the formation of ylides.
(Methoxymethyl)triphenylphosphonium chloride: Similar in structure but with a methoxymethyl group instead of the 3-(dibutylamino)phenylmethyl moiety.
Benzyltriphenylphosphonium chloride: Features a benzyl group instead of the 3-(dibutylamino)phenylmethyl group.
Uniqueness
{[3-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium chloride is unique due to the presence of the dibutylamino group, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules.
Propriétés
Numéro CAS |
179739-04-9 |
|---|---|
Formule moléculaire |
C33H39ClNP |
Poids moléculaire |
516.1 g/mol |
Nom IUPAC |
[3-(dibutylamino)phenyl]methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C33H39NP.ClH/c1-3-5-25-34(26-6-4-2)30-18-16-17-29(27-30)28-35(31-19-10-7-11-20-31,32-21-12-8-13-22-32)33-23-14-9-15-24-33;/h7-24,27H,3-6,25-26,28H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
CBJZBOIVNVUMDO-UHFFFAOYSA-M |
SMILES canonique |
CCCCN(CCCC)C1=CC=CC(=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chlorobenzo[c][2,7]naphthyridin-5(6H)-one](/img/structure/B12561872.png)
![Anthracene, 9-[4-(1-naphthalenyl)butyl]-](/img/structure/B12561877.png)

![N-{2-[Bis(4-methoxyphenyl)(phenyl)methoxy]ethyl}methanimine](/img/structure/B12561898.png)

![Benzo[b]thiophene, 2,4,6-tris(1,1-dimethylethyl)-](/img/structure/B12561904.png)

![4,5,6,7-Tetramethylspiro[2.4]hepta-4,6-diene](/img/structure/B12561916.png)
![N-(6-Amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-N-benzyl-2-[4-(dimethylamino)phenyl]acetamide](/img/structure/B12561917.png)
![[(1S)-1-phenylethyl] (1,1,1-trichloro-2-methylpropan-2-yl) carbonate](/img/structure/B12561924.png)

![Bicyclo[2.2.2]oct-2-ene-2-carboxylic acid, 1-hydroxy-4-methyl-](/img/structure/B12561939.png)


